

NU223612: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

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Compound of Interest		
Compound Name:	NU223612	
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Abstract

NU223612 is a potent, brain-penetrant proteolysis targeting chimera (PROTAC) designed to induce the degradation of indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a critical immunometabolic enzyme implicated in tumor immune evasion through both its canonical enzymatic activity, the catabolism of tryptophan, and non-enzymatic signaling functions.[2][3][4] This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of **NU223612**, presenting key data in a structured format and detailing experimental protocols for its synthesis and characterization.

Structure and Physicochemical Properties

NU223612 is a heterobifunctional molecule that consists of a ligand that binds to the target protein (IDO1), a ligand that recruits an E3 ubiquitin ligase (cereblon, CRBN), and a linker connecting these two moieties.[3][5] The IDO1-targeting ligand is derived from the potent inhibitor BMS-986205 (Linrodostat), while the E3 ligase-recruiting ligand is based on pomalidomide.[6][7][8]

Chemical Structure:

• Systematic Name: (2S)-2-(4-(4-((4-(N-(4-chlorophenyl)-1H-1,2,3-triazole-1-carboxamido)methyl)phenoxy)methyl)piperidin-1-yl)-4-isopropoxy-5-methyl-6-



(methylamino)pyrimidine

CAS Number: 2759420-43-2[1]

Synthesis of NU223612

The synthesis of **NU223612** involves a multi-step process, beginning with the functionalization of the IDO1-targeting ligand and the E3 ligase ligand, followed by their conjugation via a linker. A representative synthetic scheme is outlined below, based on published literature.[6]

Synthesis of the Parental IDO1 Ligand (NU223618/BMS-986205)

The synthesis of the parental IDO1 inhibitor, NU223618 (also known as BMS-986205 or Linrodostat), is a precursor step. It is achieved by coupling a carboxylic acid intermediate with 4-chloroaniline.[9]

Synthesis of the Active IDO1-PROTAC NU223612

The synthesis of **NU223612** is a multi-step process that involves the initial functionalization of the IDO1-targeting ligand with a piperidine group through an ether linkage.[6] This is followed by a series of reactions to introduce the linker and finally couple it with the pomalidomide-based CRBN ligand.[6]

A simplified representation of the key synthetic steps:

- Nucleophilic Aromatic Substitution: Reaction of 1-fluoro-4-nitrobenzene with 1-Boc-4-hydroxypiperidine in the presence of a base to form an ether linkage.[6]
- Reduction of the Nitro Group: The nitro group is reduced to an amine.
- Linker Attachment: A linker is attached to the newly formed amine.
- Coupling with CRBN Ligand: The functionalized IDO1 ligand with the linker is then coupled to a pomalidomide derivative.
- Deprotection: Removal of any protecting groups to yield the final product, NU223612.



An inactive analog, NU226211, was also synthesized for use as a negative control. This was achieved by methylating the imide nitrogen of the thalidomide-based moiety, which prevents its binding to CRBN.[6][9]

Biological Activity and Quantitative Data

NU223612 potently induces the degradation of IDO1 protein in a dose-dependent manner across various cancer cell lines.[1][6][9] This degradation is mediated by the ubiquitin-proteasome system.[4][7]

Binding Affinity

Target	Kd (nM)
IDO1	640[1]
CRBN	290[1]

In Vitro Degradation Activity

Cell Line	DC50 (μM)
U87 (Glioblastoma)	0.3290[1][6][9]
GBM43 (Glioblastoma)	0.5438[1][6][9]

DC50 is the concentration at which 50% of the target protein is degraded.

NU223612 has also been shown to effectively degrade IDO1 in a variety of other human cancer cell lines, including pancreatic (CD18, PANC-1), ovarian (OVCAR5, SKOV3), and prostate (PC3) cancer cells, as well as in patient-derived peripheral blood mononuclear cells (PBMCs).[1][6][9]

Mechanism of Action and Signaling Pathways

NU223612 functions as a PROTAC, bringing IDO1 into proximity with the E3 ubiquitin ligase cereblon (CRBN). This leads to the polyubiquitination of IDO1 and its subsequent degradation by the proteasome.[5]



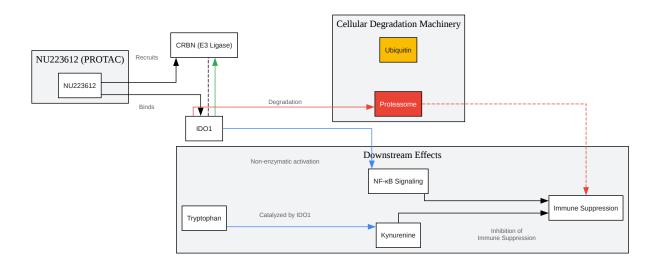
Dual Inhibition of IDO1 Functions

A key feature of **NU223612** is its ability to inhibit both the enzymatic and non-enzymatic functions of IDO1.[2][3][6]

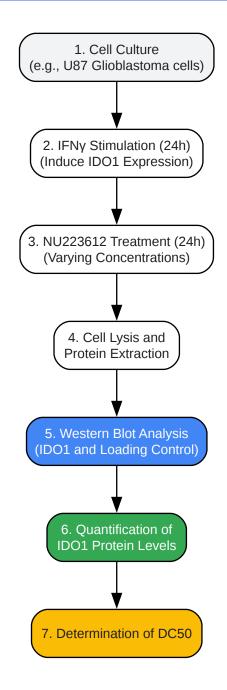
- Enzymatic Inhibition: **NU223612** dose-dependently inhibits the catalytic activity of IDO1, leading to a decrease in the production of kynurenine from tryptophan.[1][6]
- Non-Enzymatic Inhibition: IDO1 has been shown to possess non-canonical signaling functions, including the activation of the NF-κB pathway.[2][6] **NU223612** effectively abrogates this non-enzymatic activity by degrading the IDO1 protein, leading to a reduction in phosphorylated NF-κB p65 levels.[6]

Signaling Pathway Diagram









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